molecular formula C13H19N B1373977 [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine CAS No. 1343789-63-8

[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine

Cat. No.: B1373977
CAS No.: 1343789-63-8
M. Wt: 189.3 g/mol
InChI Key: SPGMZDPUQXQQLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Attachment of the Phenyl Group: The phenyl group with methyl substituents at the 3 and 4 positions is introduced through a Friedel-Crafts alkylation reaction.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [1-(3,4-Dimethylphenyl)cyclobutyl]methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • [1-(3,4-Dimethylphenyl)cyclopropyl]methanamine
  • [1-(3,4-Dimethylphenyl)cyclopentyl]methanamine
  • [1-(3,4-Dimethylphenyl)cyclohexyl]methanamine

Uniqueness

[1-(3,4-Dimethylphenyl)cyclobutyl]methanamine is unique due to its cyclobutyl ring, which imparts distinct chemical and physical properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The presence of the cyclobutyl ring can influence the compound’s reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

[1-(3,4-dimethylphenyl)cyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-10-4-5-12(8-11(10)2)13(9-14)6-3-7-13/h4-5,8H,3,6-7,9,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPGMZDPUQXQQLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2(CCC2)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.